5-Chloro-1H-indazole-3-carbonyl chloride
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Overview
Description
5-Chloro-1H-indazole-3-carbonyl chloride is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-indazole-3-carbonyl chloride typically involves the chlorination of 5-Chloro-1H-indazole-3-carboxylic acid. The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1H-indazole-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 5-Chloro-1H-indazole-3-carboxylic acid.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild to moderate conditions.
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acidic conditions (e.g., hydrochloric acid) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
5-Chloro-1H-indazole-3-carboxylic acid: Formed from hydrolysis.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
5-Chloro-1H-indazole-3-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 5-Chloro-1H-indazole-3-carbonyl chloride is primarily based on its reactivity as an electrophile. It can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, nucleic acids, and other biomolecules. This reactivity is exploited in medicinal chemistry to design compounds that can selectively target and inhibit specific enzymes or receptors.
Comparison with Similar Compounds
- 5-Chloro-1H-indazole-3-carboxylic acid
- 5-Chloro-1H-indazole-3-carboxamide
- 5-Chloro-1H-indazole-3-thiol
Comparison: 5-Chloro-1H-indazole-3-carbonyl chloride is unique due to its high reactivity as an acyl chloride, making it a versatile intermediate in organic synthesis. Compared to its carboxylic acid and carboxamide counterparts, it is more reactive and can participate in a wider range of chemical transformations. Its thiol analog, while also reactive, has different reactivity patterns and applications.
Properties
IUPAC Name |
5-chloro-1H-indazole-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHJICKOCOSCEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NN2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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